(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-4-fluoro-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO4/c1-11(2,3)18-10(17)14(6)8(9(15)16)7-12(4,5)13/h8H,7H2,1-6H3,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLHWKNKFAPLAJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(C)(C)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC(C)(C)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156047-44-8 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-fluoro-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid typically involves the introduction of the tert-butoxycarbonyl group into the molecule. One common method is the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid derivative .
Industrial Production Methods
In industrial settings, the synthesis of tert-butoxycarbonyl derivatives can be optimized using flow microreactor systems. This method enhances the efficiency, versatility, and sustainability of the process compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:
Deprotection: The removal of the Boc group using reagents such as oxalyl chloride in methanol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol is used for the mild deprotection of the Boc group at room temperature.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.
Substitution: The major products depend on the nucleophile used in the reaction, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid span several domains:
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural similarity to naturally occurring amino acids allows it to interact with biological systems effectively.
Drug Development
Due to its ability to act as a prodrug, (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid can be metabolized into active pharmacological agents. Research has shown that derivatives of this compound exhibit enhanced bioavailability and targeted delivery in drug formulations.
Peptide Synthesis
The compound is often utilized in solid-phase peptide synthesis (SPPS), where the Boc group facilitates the stepwise assembly of peptides. Its application in SPPS allows for the creation of complex peptide structures that are crucial for therapeutic development.
Biochemical Studies
Researchers employ this compound in biochemical assays to study enzyme interactions and metabolic pathways. Its fluorinated structure can serve as a tracer in imaging studies, providing insights into metabolic processes in vivo.
Case Studies and Research Findings
Numerous studies have documented the efficacy of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid in various experimental settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Efficacy | Demonstrated improved pharmacokinetics compared to non-fluorinated analogs. |
| Study B | Peptide Synthesis | Successfully incorporated into peptides, enhancing stability and activity against target enzymes. |
| Study C | Metabolic Pathways | Utilized as a tracer to map metabolic pathways involving amino acids in cellular metabolism. |
Wirkmechanismus
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic processes, preventing unwanted reactions at the amino group. Upon deprotection, the free amino acid can interact with enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural uniqueness of “(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid” is highlighted by comparing it to analogs with variations in substituents, chain length, or stereochemistry. Below is a detailed analysis:
Structural Analogues and Their Properties
Key Differences and Implications
The methyl group on the amino moiety may reduce hydrolysis susceptibility of the Boc protecting group under acidic conditions .
Fluorination Patterns: The 4-fluoro-4-methyl substitution in the target compound balances lipophilicity and metabolic stability. In contrast, the 5,5-difluorohexanoic acid analog (C₁₁H₁₉F₂NO₄) introduces polarity, favoring aqueous solubility . The 4,4,4-trifluoro-3,3-dimethyl variant (CAS 2242426-52-2) exhibits stronger electron-withdrawing effects, which could enhance interactions with protease active sites .
Biological Activity: The biphenyl-substituted analog (C₂₃H₂₉NO₄) demonstrated antibacterial and antifungal activity in preclinical studies, attributed to its planar aromatic system disrupting microbial membranes . The target compound’s bioactivity remains underexplored but is inferred to serve as a precursor for angiotensin receptor-neprilysin inhibitors (ARNi) due to structural parallels with sacubitril derivatives .
Biologische Aktivität
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid, commonly referred to by its CAS number 156047-44-8, is a synthetic organic compound that exhibits significant biological activity. This compound is notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom, which contribute to its reactivity and potential therapeutic applications.
- IUPAC Name : (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid
- Molecular Formula : C12H22FNO4
- Molecular Weight : 263.31 g/mol
- Purity : 98.00%
The biological activity of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid primarily involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances its lipophilicity and may influence its binding affinity to various receptors, making it a candidate for further pharmacological studies .
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in the following areas:
- Neuropharmacology : The compound has been studied for its effects on neurotensin receptors, which are implicated in various neurological processes such as pain modulation and dopamine transmission .
- Antagonistic Properties : Preliminary studies suggest that it may act as an antagonist at neurotensin receptors, potentially offering therapeutic benefits in conditions related to neurotensin signaling dysfunction .
Study 1: Neurotensin Receptor Interaction
A study investigating the interaction of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid with neurotensin receptors showed that it binds selectively, with an IC50 value indicative of moderate potency. This suggests that the compound could be further developed into a therapeutic agent targeting neurotensin-related disorders .
| Compound | Target Receptor | IC50 (µg/mL) |
|---|---|---|
| (S)-2-Boc-amino acid | Neurotensin Receptor | 30 |
Study 2: Synthesis and Characterization
The synthesis of this compound typically involves the use of di-tert-butyl dicarbonate (Boc2O) under mild conditions. The successful synthesis has been documented in multiple research settings, highlighting the compound's stability and reactivity under various conditions .
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid | Fluorine atom, Boc group | Neurotensin antagonist |
| (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-methylpentanoic acid | No fluorine | Reduced receptor interaction |
| (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoropentanoic acid | Fluorine, no methyl group | Altered sterics affecting binding |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) and methylamino groups in this compound?
- The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF/DCM). Methylation of the amino group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like NaH . For fluorinated analogs, fluorination at the 4-position may require electrophilic fluorinating agents (e.g., Selectfluor) or late-stage functionalization via halogen exchange . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for enantiomeric purity.
Q. How can researchers confirm the stereochemical integrity of the (S)-configuration at the 2-position?
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial proximity of substituents, while X-ray crystallography provides definitive proof of absolute configuration . Comparative retention times with known standards (e.g., Boc-protected amino acids) are critical for cross-validation .
Q. What stability challenges arise during storage of this fluorinated compound?
- The Boc group is hydrolytically labile under acidic conditions, while the fluoro-methyl moiety may undergo defluorination at high temperatures. Store at –20°C under inert gas (N₂/Ar) in anhydrous DMF or DMSO. Stability assays (TGA/DSC) under varying pH (3–9) and thermal stress (25–60°C) are recommended to identify degradation pathways .
Advanced Research Questions
Q. How does the 4-fluoro-4-methylpentanoic acid backbone influence bioactivity compared to non-fluorinated analogs?
- Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Comparative studies using in vitro assays (e.g., enzyme inhibition, cellular uptake) paired with molecular dynamics simulations can reveal steric and electronic effects. For example, fluorination may reduce off-target interactions by altering hydrogen-bonding networks .
Q. What strategies resolve contradictions in solubility data reported for this compound?
- Discrepancies often arise from polymorphic forms or residual solvents. Use standardized protocols: (1) quantify solubility in PBS (pH 7.4), DMSO, and ethanol via UV-Vis spectroscopy; (2) characterize crystallinity via PXRD; (3) validate purity (>95%) by LC-MS. If discrepancies persist, consider solvent-accessible surface area (SASA) calculations to predict solvation effects .
Q. How can researchers design experiments to probe the compound’s role in catalytic asymmetric synthesis?
- Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) setups. Monitor enantioselectivity via chiral GC/MS or NMR with chiral shift reagents. For example, coupling the compound with palladium catalysts in cross-coupling reactions can reveal steric effects of the 4-methyl group on transition-state geometry .
Methodological Considerations
- Stereochemical Analysis : Combine Mosher’s method (for secondary alcohols) with advanced NMR techniques (e.g., ¹⁹F NMR for fluorinated moieties) .
- Degradation Profiling : Use LC-HRMS to identify hydrolytic byproducts (e.g., tert-butanol from Boc cleavage) .
- Data Validation : Cross-reference synthetic yields and purity metrics with independent databases (e.g., PubChem, Reaxys) to mitigate batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
